Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester

CAS No.: 617673-77-5

Cat. No.: VC16893337

Molecular Formula: C9H18O3S

Molecular Weight: 206.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617673-77-5 |

|---|---|

| Molecular Formula | C9H18O3S |

| Molecular Weight | 206.30 g/mol |

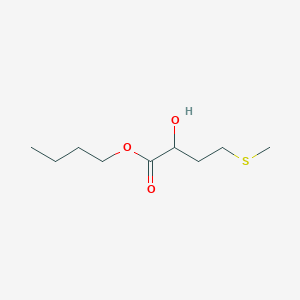

| IUPAC Name | butyl 2-hydroxy-4-methylsulfanylbutanoate |

| Standard InChI | InChI=1S/C9H18O3S/c1-3-4-6-12-9(11)8(10)5-7-13-2/h8,10H,3-7H2,1-2H3 |

| Standard InChI Key | HDRBEJJTIWFCEK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C(CCSC)O |

Introduction

Chemical Identity and Structural Characteristics

Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester belongs to the class of thia fatty acids, characterized by a sulfur atom integrated into their carbon backbone. Its molecular formula is C₉H₁₈O₃S, with a molecular weight of 206.30 g/mol. The IUPAC name, butyl 2-hydroxy-4-methylsulfanylbutanoate, reflects its esterification of HMTBA with butanol. Key structural features include:

-

A hydroxy group at the second carbon position.

-

A methylthio (-SCH₃) group at the fourth carbon.

-

A butyl ester moiety at the terminal carboxyl group.

The compound’s stereochemistry and functional groups influence its reactivity and bioavailability. Its Canonical SMILES (CCCCOC(=O)C(CCSC)O) and InChIKey (HDRBEJJTIWFCEK-UHFFFAOYSA-N) provide precise representations of its atomic connectivity.

Synthesis and Industrial Production

Esterification of HMTBA

The synthesis involves esterifying 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) with butanol under acidic or enzymatic catalysis. Industrial processes often employ continuous flow reactors to optimize heat transfer and mixing, achieving yields exceeding 90%. The reaction follows:

Free-Radical Mercaptan Addition

A patented method (EP0961769B1) describes the preparation of HMTBA via free-radical addition of methyl mercaptan to α,β-unsaturated carbonyl substrates . While this patent focuses on HMTBA synthesis, the methodology informs potential scalable routes for its ester derivatives. Key parameters include:

-

Temperature: 50–150°C.

-

Catalysts: Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN).

-

Substrate: Crotonic acid or related olefins.

Physicochemical Properties

The compound’s properties are critical for its handling and application:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | 1.20–1.30 g/cm³ (estimated) | |

| Solubility | Miscible in organic solvents | |

| pKa | ~3.67 (carboxyl group) | |

| Refractive Index | 1.515 (estimated) |

Its low water solubility and moderate acidity (pKa ≈ 3.67) align with esterified fatty acids, facilitating lipid membrane permeability in biological systems .

Applications in Animal Nutrition

Methionine Analog

The compound serves as a rumen-protected methionine source in livestock feed. Unlike free methionine, which degrades in ruminant fore-stomachs, the ester’s stability ensures targeted delivery to the lower gastrointestinal tract. Studies on HMTBA (its parent acid) demonstrate 65–80% bioavailability in poultry, suggesting similar efficacy for the ester form .

Metabolic Pathways

In vivo, enzymatic hydrolysis releases HMTBA, which undergoes β-oxidation to form methionine. This pathway is critical for:

-

Protein synthesis in muscle and liver tissues.

-

Methyl group donation via S-adenosylmethionine (SAMe).

Research and Development

Enzymatic Studies

Recent investigations focus on lipase-catalyzed transesterification to produce enantiomerically pure forms. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, enabling chiral resolution. Such advances are pivotal for pharmaceutical applications.

Industrial Optimization

A 2024 study highlighted microreactor technology for continuous ester production, reducing reaction times from hours to minutes. This approach minimizes byproducts like sulfoxides, enhancing product purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume